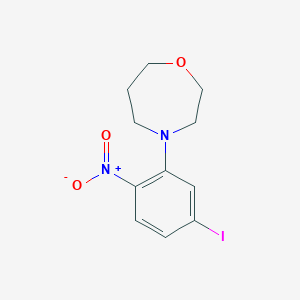
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes. It is characterized by the presence of an oxazepane ring, which is a seven-membered ring containing one oxygen and one nitrogen atom. The compound also features a 5-iodo-2-nitrophenyl group attached to the oxazepane ring. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodo-2-nitrophenol, which serves as a key intermediate.
Formation of Oxazepane Ring: The 5-iodo-2-nitrophenol is then reacted with an appropriate amine to form the oxazepane ring. This step often involves cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods also incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
化学反応の分析
Types of Reactions
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-(5-Iodo-2-aminophenyl)-1,4-oxazepane.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazepane ring.
Reduction: 4-(5-Iodo-2-aminophenyl)-1,4-oxazepane.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(5-Bromo-2-nitrophenyl)-1,4-oxazepane: Similar structure with a bromine atom instead of iodine.
4-(5-Chloro-2-nitrophenyl)-1,4-oxazepane: Contains a chlorine atom instead of iodine.
4-(5-Fluoro-2-nitrophenyl)-1,4-oxazepane: Features a fluorine atom in place of iodine.
Uniqueness
4-(5-Iodo-2-nitrophenyl)-1,4-oxazepane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
IUPAC Name |
4-(5-iodo-2-nitrophenyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O3/c12-9-2-3-10(14(15)16)11(8-9)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQNMEKTMXONER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=CC(=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-[3-(2-amino-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidin-1-yl]-5-nitropyridine-2-carboxylate](/img/structure/B7406711.png)
![2-[1-(6-Chloroquinoxalin-2-yl)-3-hydroxyazetidin-3-yl]-2,2-difluoroacetamide](/img/structure/B7406722.png)
![benzyl N-[(2S)-1-[2-fluoroethyl(methyl)sulfamoyl]propan-2-yl]carbamate](/img/structure/B7406725.png)
![benzyl N-[(2S)-1-(4-hydroxybutan-2-ylsulfamoyl)propan-2-yl]carbamate](/img/structure/B7406740.png)
![3-[(2R)-1-(5-chloro-3-nitropyridin-2-yl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7406743.png)
![Methyl 4-hydroxy-3-[[4-(propan-2-ylcarbamoyl)anilino]methyl]benzoate](/img/structure/B7406752.png)
![3-chloro-5-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7406757.png)
![Methyl 4-hydroxy-3-[[2-methylsulfonylethyl(propan-2-yl)amino]methyl]benzoate](/img/structure/B7406759.png)
![(2S)-2-[1-(2-hydroxyphenyl)propan-2-ylamino]-N,N-dimethylpropanamide](/img/structure/B7406764.png)
![Tert-butyl 3-hydroxy-3-[1-[(2-methylphenyl)carbamoylamino]ethyl]azetidine-1-carboxylate](/img/structure/B7406768.png)
![Tert-butyl 3-hydroxy-3-[1-[(2-methylpyrazol-3-yl)carbamoylamino]ethyl]azetidine-1-carboxylate](/img/structure/B7406771.png)
![Tert-butyl 3-hydroxy-3-[1-(thiadiazol-5-ylcarbamoylamino)ethyl]azetidine-1-carboxylate](/img/structure/B7406778.png)
![2-[4-(5,5-Dimethoxypentyl)piperazin-1-yl]benzonitrile](/img/structure/B7406786.png)
![Tert-butyl 3-(hydroxymethyl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B7406802.png)
